Amino-PEG3-C2-sulfonic acid

PROTAC Linker Design Solubility

Amino-PEG3-C2-sulfonic acid (CAS 1817735-43-5) is the definitive linker for PROTACs with hydrophobic payloads. Its terminal sulfonic acid delivers LogP -4.6 and TPSA 116 Ų—quantifiably superior hydrophilicity vs. methoxy- or hydroxyl-PEG variants—ensuring intermediate solubility and easy aqueous purification. The primary amine enables clean amide conjugation to carboxyl-rich E3 ligase ligands (VHL, CRBN). With 11 rotatable bonds, it maximizes conformational flexibility for ternary complex formation. Choose this linker to eliminate DMSO cytotoxicity risks and low-yield precipitation that compromise competitor workups.

Molecular Formula C8H19NO6S
Molecular Weight 257.31 g/mol
CAS No. 1817735-43-5
Cat. No. B605460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG3-C2-sulfonic acid
CAS1817735-43-5
SynonymsAmino-PEG3-sulfonic acid HCl salt
Molecular FormulaC8H19NO6S
Molecular Weight257.31 g/mol
Structural Identifiers
InChIInChI=1S/C8H19NO6S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-9H2,(H,10,11,12)
InChIKeyKIPOASHUHFFELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amino-PEG3-C2-sulfonic acid (CAS 1817735-43-5): A Heterobifunctional PROTAC Linker


Amino-PEG3-C2-sulfonic acid (CAS 1817735-43-5) is a heterobifunctional, polyethylene glycol (PEG)-based linker [1]. Its core structure consists of a short PEG3 chain terminated with a primary amine and a sulfonic acid group. This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for an E3 ubiquitin ligase with a ligand for a target protein . The amine is typically used for conjugation to carboxylic acid-containing ligands, while the sulfonic acid moiety imparts high aqueous solubility .

Why a Generic PEG Linker Is Not a Drop-in Replacement for Amino-PEG3-C2-sulfonic acid


The assumption that all PEG-based PROTAC linkers are interchangeable is a critical oversight. The precise combination of a primary amine, a PEG3 spacer, and a terminal sulfonic acid group in Amino-PEG3-C2-sulfonic acid dictates specific properties that are not found in other common variants, such as hydroxyl-, Boc-protected amine-, or methoxy-terminated PEG sulfonic acids. These structural differences lead to significant, quantifiable variations in hydrophilicity (e.g., LogP) and hydrogen bonding capacity (e.g., Topological Polar Surface Area, H-bond donors/acceptors). Such variations directly influence the aqueous solubility of the final PROTAC molecule, its cell permeability, and the efficiency of its synthetic conjugation. Substituting with a seemingly similar linker without accounting for these quantifiable property differences risks producing a PROTAC with suboptimal physicochemical behavior, poor solubility, or low yield during synthesis, ultimately compromising experimental outcomes [1].

Quantified Differentiation of Amino-PEG3-C2-sulfonic acid (1817735-43-5) vs. Closest Analogs


Enhanced Hydrophilicity: LogP Comparison vs. Hydroxy-PEG2-sulfonic acid

Amino-PEG3-C2-sulfonic acid exhibits a significantly lower LogP value (-4.6) compared to the shorter analog Hydroxy-PEG2-sulfonic acid (LogP -1.9) . The nearly 2.7-unit difference indicates that the target compound is substantially more hydrophilic. This is a direct result of its longer PEG3 chain and the presence of the highly polar amine and sulfonic acid groups.

PROTAC Linker Design Solubility

Greater Hydrogen Bonding Potential: Topological Polar Surface Area vs. m-PEG3-sulfonic acid

The Topological Polar Surface Area (TPSA) of Amino-PEG3-C2-sulfonic acid is 116 Ų, which is higher than that of m-PEG3-sulfonic acid (108.08 Ų) [1] . This difference arises from the additional hydrogen bond donors and acceptors provided by the primary amine group in the target compound, compared to the methoxy group in m-PEG3-sulfonic acid.

PROTAC Linker Design Physicochemical Properties

Increased Conformational Flexibility: Rotatable Bond Count vs. Hydroxy-PEG2-sulfonic acid

Amino-PEG3-C2-sulfonic acid possesses 11 rotatable bonds, providing significantly greater conformational flexibility compared to the shorter Hydroxy-PEG2-sulfonic acid, which has 8 rotatable bonds [1] . This increased flexibility is a direct consequence of the additional ethylene glycol unit in the PEG3 chain.

PROTAC Linker Flexibility Conjugation Efficiency

Strong Acidic Character: pKa vs. Common Carboxylic Acid Linkers

The sulfonic acid group of Amino-PEG3-C2-sulfonic acid has a predicted pKa of 1.34 ± 0.50, which is much lower than that of typical carboxylic acid groups (pKa ~4-5) found on alternative linkers like carboxy-PEG4-sulfonic acid . This difference of roughly 3 pKa units means the sulfonic acid remains fully ionized and negatively charged across a much broader range of physiological and experimental pH conditions.

PROTAC Linker Reactivity Conjugation Chemistry

Primary Research and Development Applications for Amino-PEG3-C2-sulfonic acid (1817735-43-5)


PROTAC Synthesis Requiring High Aqueous Solubility

This compound is the linker of choice when synthesizing PROTACs from highly hydrophobic warheads or E3 ligase ligands. The quantitatively superior hydrophilicity, as evidenced by the low LogP of -4.6 and high TPSA of 116 Ų, directly translates to better solubility of the intermediate and final PROTAC conjugates in aqueous media. This facilitates purification steps (e.g., reverse-phase HPLC) and improves the handling of the compound in cell-based assays, minimizing the need for high concentrations of DMSO, which can be cytotoxic .

Synthesis of Flexible PROTAC Molecules for Ternary Complex Formation

The 11 rotatable bonds of Amino-PEG3-C2-sulfonic acid provide a high degree of conformational flexibility, making it an ideal candidate for PROTACs where the optimal distance and orientation between the E3 ligase and target protein are unknown or when screening a library of linkers with varying lengths and flexibility is required. This flexibility increases the probability of successful ternary complex formation and subsequent target degradation [1].

Conjugation to Amine-Reactive Ligands for Targeted Protein Degradation

The primary amine group is the exclusive site for conjugation via amide bond formation with carboxylic acids or their activated esters (e.g., NHS esters). This makes the compound uniquely suited for coupling to a vast library of carboxyl-containing E3 ligase ligands (e.g., VHL, CRBN ligands) or target protein ligands. The sulfonic acid group, with its low pKa, remains a stable, non-reactive, and highly polar handle that facilitates purification and improves the overall physicochemical profile of the PROTAC without interfering with the conjugation step [2].

Bioconjugation and Surface Modification Where Charge Matters

Beyond PROTACs, the compound serves as a versatile heterobifunctional PEG linker for modifying biomolecules (proteins, peptides, oligonucleotides) or nanoparticle surfaces. The amine reacts with the target, while the permanently ionized sulfonic acid group (due to its low pKa) imparts a strong negative charge and exceptional water solubility. This is particularly valuable in applications such as protein labeling, antibody-drug conjugate development, or creating hydrophilic coatings on particles to prevent aggregation or non-specific adsorption in complex biological fluids [2].

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